molecular formula C23H22FN5O2S B14108204 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B14108204
M. Wt: 451.5 g/mol
InChI Key: ICKFMRVXEULVOS-UHFFFAOYSA-N
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Description

2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and an imidazoquinazolinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-1-(4-bromophenyl)ethanone and substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . This is followed by the reduction of intermediates with sodium borohydride in ethanol to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and thiols, are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary alcohols.

Scientific Research Applications

2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C23H22FN5O2S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C23H22FN5O2S/c24-15-5-7-16(8-6-15)27-11-13-28(14-12-27)20(30)10-9-19-22(31)29-21(25-19)17-3-1-2-4-18(17)26-23(29)32/h1-8,19,25H,9-14H2

InChI Key

ICKFMRVXEULVOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

Origin of Product

United States

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